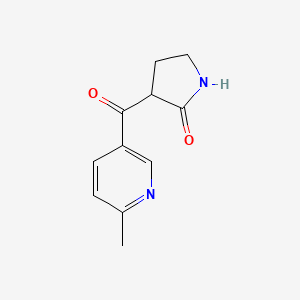

6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methylpyridine-3-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-2-3-8(6-13-7)10(14)9-4-5-12-11(9)15/h2-3,6,9H,4-5H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZKFUUXODAZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662119 | |

| Record name | 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-57-6 | |

| Record name | 3-(6-Methylpyridine-3-carbonyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 3 Pyridoyl 2 Pyrrolidinone

Retrosynthetic Analysis and Strategic Disconnections for the 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is the amide bond linking the pyridoyl and pyrrolidinone rings. This C-N bond disconnection is a reverse of an acylation reaction.

This primary disconnection simplifies the target molecule into two key synthons: a 2-pyrrolidinone (B116388) fragment and a 6-methyl-3-pyridoyl cation. These synthons correspond to the synthetic equivalents of 2-pyrrolidinone and an activated derivative of 6-methylnicotinic acid, such as an acyl chloride or an ester.

Further retrosynthetic analysis can be applied to these precursors. The 2-pyrrolidinone ring can be disconnected via a C-N bond cleavage, leading back to γ-aminobutyric acid (GABA), which can be formed from precursors like γ-butyrolactone. The 6-methylnicotinic acid can be traced back to simpler pyridine (B92270) derivatives, such as 2-methyl-5-ethylpyridine, through the disconnection of the carboxylic acid group, which corresponds to an oxidation reaction. This hierarchical breakdown provides a clear and logical pathway for the synthesis of the target molecule from simple starting materials.

Direct and Convergent Synthetic Routes to this compound

Convergent synthesis, where different fragments of the molecule are prepared separately and then joined, is the most common approach for preparing this compound. This strategy allows for the efficient construction of the complex molecule.

Established Approaches for Pyrrolidinone Ring Formation

The 2-pyrrolidinone (or γ-lactam) ring is a common structural motif, and numerous methods for its synthesis have been established. nih.gov One of the most direct industrial methods involves the reaction of γ-butyrolactone with ammonia (B1221849) at high temperatures and pressures. nist.gov

Other established laboratory methods include:

Cyclization of γ-amino acids: The intramolecular condensation of γ-aminobutyric acid (GABA) can yield 2-pyrrolidinone.

Reduction of succinimide: Succinimide can be reduced to form 2-pyrrolidinone.

From pyrrole (B145914) derivatives: The catalytic hydrogenation of substituted pyrroles can lead to the formation of the pyrrolidinone ring.

Methodologies for Pyridoyl Moiety Construction and Functionalization

The 6-methyl-3-pyridoyl moiety is derived from 6-methylnicotinic acid. A common method for the synthesis of 6-methylnicotinic acid is the oxidation of 2-methyl-5-ethylpyridine. google.com This reaction can be carried out using various oxidizing agents, such as nitric acid or potassium permanganate. google.comchemicalbook.com

Once 6-methylnicotinic acid is obtained, it must be activated for the subsequent coupling reaction. Standard methods for activating carboxylic acids include:

Conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Conversion to an ester , such as a methyl or ethyl ester, through Fischer esterification. prepchem.com

Formation of an active ester using coupling agents like N-hydroxysuccinimide.

Coupling Strategies for Assembling the Pyridoyl and Pyrrolidinone Fragments

The key step in the synthesis is the formation of the amide bond between the 2-pyrrolidinone ring and the 6-methyl-3-pyridoyl group. This is typically achieved through an N-acylation reaction.

A direct approach involves the reaction of the 2-pyrrolidinone anion with an activated derivative of 6-methylnicotinic acid. For instance, 2-pyrrolidinone can be deprotonated with a strong base like sodium hydride (NaH) or sodium tert-butoxide to form the corresponding lactamate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 6-methylnicotinate. patsnap.com

Table 1: Exemplary Coupling Reaction Conditions

| Pyrrolidinone Source | Pyridoyl Source | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| γ-butyrolactone | Methyl 6-methylnicotinate | Sodium Hydride (NaH) | N,N-dimethylformamide (DMF) | Formation of an intermediate that leads to the target scaffold | patsnap.com |

This table is based on a synthetic route for a structurally related compound and represents a plausible pathway.

Alternatively, if starting with pre-formed 2-pyrrolidinone, it can be acylated using 6-methylnicotinoyl chloride in the presence of a base to neutralize the HCl byproduct.

Optimization of Reaction Conditions for Enhanced Purity and Yields

The efficiency of the N-acylation of lactams can be highly dependent on the reaction conditions. The optimization of these parameters is crucial for achieving high purity and yields. rsc.org

Key parameters for optimization include:

Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium bis(trimethylsilyl)amide (LHMDS) are often used to deprotonate the lactam. nih.gov

Solvent: The solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and benzene (B151609) are commonly employed. patsnap.comrsc.org

Temperature: Reaction temperatures can vary significantly. While some acylations proceed at room temperature, others may require heating to overcome activation barriers. rsc.orgnih.gov

Acylating Agent: The reactivity of the acylating agent is important. Acyl chlorides are generally more reactive than esters.

Additives: In some cases, additives like Lewis acids or catalytic amounts of copper salts have been shown to improve the efficiency of N-acylation reactions. rsc.org

Table 2: Factors for Optimization of Lactam N-Acylation

| Parameter | Variables | Potential Impact | Reference |

|---|---|---|---|

| Base | NaH, LHMDS, KHMDS, DBU | Reaction rate, yield, side reactions | nih.govucl.ac.uk |

| Solvent | THF, DMF, Toluene, Benzene | Solubility, reaction rate | patsnap.comrsc.org |

| Temperature | 4 °C to 80 °C | Reaction rate, selectivity, byproduct formation | rsc.orgnih.gov |

| Additives | LiBr, CuO | Improved reactivity and enantioselectivity | rsc.orgnih.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

The structure of this compound is achiral. However, the introduction of substituents on the pyrrolidinone ring can create one or more stereocenters, necessitating stereoselective synthetic methods to obtain specific enantiomers or diastereomers.

The stereoselective synthesis of substituted pyrrolidinones is an active area of research. nih.govnih.govrsc.orgresearchgate.net Common strategies often involve the use of chiral starting materials or chiral catalysts.

Chiral Pool Synthesis: A straightforward approach is to start with a readily available chiral molecule, such as the amino acid L-proline or its derivatives (e.g., 4-hydroxy-L-proline). These precursors contain a pre-existing stereocenter which can be carried through the synthetic sequence to yield an enantiomerically pure substituted pyrrolidinone.

Asymmetric Catalysis: Enantioselective synthesis can be achieved through catalytic methods. For example, the asymmetric hydrogenation of a pyrrole precursor using a chiral catalyst can produce a chiral pyrrolidinone. researchgate.net Similarly, catalytic enantioselective C-acylation of α-substituted lactams has been developed to create quaternary stereocenters. nih.govcaltech.edu

Diastereoselective Reactions: Diastereoselective approaches, such as the tandem Barbier process or nitro-Mannich reactions, have been developed to synthesize highly substituted pyrrolidinones with excellent control over the relative stereochemistry. nih.govucl.ac.uk These methods can generate multiple contiguous stereocenters in a single pot.

By employing these stereoselective strategies to create a chiral substituted 2-pyrrolidinone, and then coupling it with the 6-methyl-3-pyridoyl moiety as described previously, one can access chiral derivatives of this compound.

Derivatization and Functionalization Strategies for this compound Analogues

The structural framework of this compound, featuring both a pyrrolidinone and a pyridoyl moiety, presents multiple avenues for chemical modification. These modifications are crucial for developing a library of analogues with varied electronic and steric properties, which can be instrumental in various research applications.

Modifications on the Pyrrolidinone Ring System

The pyrrolidinone ring, a γ-lactam, is a versatile scaffold for functionalization. nih.gov The hydrogen atoms on the pyrrolidinone ring are susceptible to substitution, and the carbonyl group can undergo various reactions.

One common modification is the introduction of substituents at the α-position to the carbonyl group. This can be achieved through various methods, including the direct arylation of the pyrrolidinone ring in a one-pot method. nih.gov Furthermore, the pyrrolidinone ring can be functionalized at the nitrogen atom, although in the case of this compound, this position is already acylated. However, derivatization strategies could involve cleavage of the acyl group and subsequent N-alkylation or N-arylation.

The carbonyl group itself can be a site for modification. For instance, reduction of the lactam carbonyl would lead to the corresponding pyrrolidine (B122466) derivative. Additionally, the pyrrolidinone ring can be opened via hydrolysis under acidic or basic conditions to yield the corresponding γ-amino acid derivative. chemicalbook.com

Table 1: Potential Modifications on the Pyrrolidinone Ring

| Modification Site | Reaction Type | Potential Reagents and Conditions | Resulting Functional Group/Structure |

| α-Carbon | Arylation | Quinone monoacetal, DABCO | α-Aryl-pyrrolidinone |

| α-Carbon | Alkylation | Alkyl halides, strong base | α-Alkyl-pyrrolidinone |

| Nitrogen (after deacylation) | N-Alkylation | Alkyl halides, base | N-Alkyl-pyrrolidinone |

| Carbonyl Group | Reduction | Strong reducing agents (e.g., LiAlH4) | Pyrrolidine |

| Carbonyl Group | Hydrolysis | Strong acid or base | γ-Aminobutyric acid derivative |

Substituent Variations on the Pyridoyl Moiety

The pyridoyl moiety offers several positions for substituent variation, which can significantly influence the electronic properties of the entire molecule. The pyridine ring is generally susceptible to both electrophilic and nucleophilic substitution, depending on the reaction conditions and the existing substituents.

Electrophilic aromatic substitution on the pyridine ring of this compound would likely occur at positions electron-rich and sterically accessible. Conversely, nucleophilic aromatic substitution could be facilitated by introducing electron-withdrawing groups onto the pyridine ring.

The methyl group at the 6-position can also be a site for functionalization. For instance, oxidation of the methyl group could yield a carboxylic acid or an aldehyde, providing a handle for further derivatization.

Table 2: Potential Substituent Variations on the Pyridoyl Moiety

| Modification Site | Reaction Type | Potential Reagents and Conditions | Resulting Functional Group |

| Pyridine Ring | Electrophilic Substitution | Nitrating agents, sulfonating agents, halogenating agents | Nitro, Sulfonic acid, Halogen |

| Pyridine Ring | Nucleophilic Substitution | Amines, alkoxides (with appropriate leaving group) | Amino, Alkoxy |

| 6-Methyl Group | Oxidation | Strong oxidizing agents (e.g., KMnO4) | Carboxylic acid |

| 6-Methyl Group | Halogenation | N-Halosuccinimide, radical initiator | Halomethyl |

Regioselective Functionalization Approaches

Achieving regioselectivity is a critical aspect of synthesizing specific analogues of this compound. The inherent electronic properties of the pyridine and pyrrolidinone rings guide the regioselectivity of many reactions. ddugu.ac.inchemistrysteps.com

For the pyridine ring, electrophilic attack is generally directed to the 3- and 5-positions, while nucleophilic attack is favored at the 2-, 4-, and 6-positions. The presence of the methyl group at the 6-position and the pyridoyl group at the 3-position will further influence the regioselectivity of incoming reagents.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of pyridine rings. By using a directing group, it is possible to deprotonate a specific ortho-position, which can then react with various electrophiles. In the context of this compound, the carbonyl of the pyridoyl group could potentially act as a directing group.

For the pyrrolidinone ring, regioselective functionalization often focuses on the α-carbon. The formation of an enolate under basic conditions allows for regioselective alkylation or acylation at this position.

Pharmacological and Biological Evaluation of 6 Methyl 3 Pyridoyl 2 Pyrrolidinone

In Vivo Preclinical Efficacy Assessment in Disease Models

Models for Neuropharmacological Activity

No published in vivo studies were identified that investigated the neuropharmacological activity of 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE. Research on related structures, such as 2-aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and their saturated analogues, has shown potential anti-amnesiant effects in mice. nih.gov For instance, 2-(3-chlorophenyl)-6-methyl-1,2-dihydro-1H-pyridin-4-one was identified as an effective derivative in a spontaneous working memory model. nih.gov Additionally, certain pyridine (B92270) carboxylic acid esters have been noted for their anti-nociceptive actions, positioning them as non-anaesthetic, peripheral analgesics. google.com However, these findings are on structurally distinct compounds, and no direct data exists for this compound.

Models for Anti-Cancer Activity

No in vivo preclinical studies assessing the anti-cancer activity of this compound have been published. Related heterocyclic compounds have been the subject of cancer research. For example, halogenated pyrrolo[3,2-d]pyrimidines have demonstrated antiproliferative activity against a range of cancer cell lines, with IC50 values from 0.014 to 14.5 µM. nih.gov Furthermore, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown cytotoxic effects in myeloma, leukemia, and natural killer T-cell lymphoma cell lines. nih.gov Hybrid molecules containing a pyrrolidine-2,5-dione/3,5-diphenylpyrazoline structure have also been assessed for their anticancer activity in preclinical models. tandfonline.com

Models for Anti-Inflammatory and Analgesic Effects

Publicly accessible literature contains no specific in vivo data on the anti-inflammatory or analgesic effects of this compound. However, research into related chemical structures provides some context. For example, various 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives have been synthesized and tested in vivo for their analgesic and anti-inflammatory activities. nih.gov In these studies, the phenylbenzoquinone-induced writhing assay was used to determine analgesic activity, while the carrageenan-induced rat paw edema model was used to evaluate anti-inflammatory effects. nih.govnih.gov One of the most active compounds identified was 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide IVa-3. nih.gov Additionally, certain pyridine carboxylic acid esters have been found to possess anti-inflammatory properties. google.com

Models for Metabolic Regulation and Other Therapeutic Indications

There is a lack of published in vivo preclinical data regarding the effects of this compound on metabolic regulation or other therapeutic indications. Research on other nitrogen-containing heterocyclic compounds has shown various biological activities. For instance, a series of 1,4,6,7-tetrahydro-5H- nih.govnih.govnih.govtriazolo[4,5-c]pyridine derivatives were developed as P2X7 antagonists, with potential applications in the treatment of mood disorders. nih.gov Thiourea derivatives have also been investigated for their effects on metabolic enzymes such as α-amylase and glucose-6-phosphatase. researchgate.net

Comparative Analysis of Biological Profiles Across this compound Analogues

Due to the absence of published research on this compound, a comparative analysis of the biological profiles of its analogues is not possible. Such an analysis would require preclinical data for a series of structurally related compounds, which is not available in the public domain.

Molecular Mechanisms of Action and Target Engagement Studies

Identification and Validation of Molecular Targets of 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE

The foundational step in understanding a compound's mechanism of action is the identification of its molecular targets. This is typically achieved through a combination of sophisticated experimental techniques.

Affinity Purification and Proteomics-Based Target Identification

Affinity purification coupled with mass spectrometry-based proteomics is a powerful, unbiased approach for identifying the direct binding partners of a small molecule within a complex biological sample. This methodology involves immobilizing the compound of interest, in this case, this compound, onto a solid support and then incubating it with cell or tissue lysates. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.

Research Findings: A thorough review of existing literature reveals no published studies that have employed affinity purification and proteomics to identify the molecular targets of this compound.

Gene Expression and Transcriptomic Analysis in Response to this compound

Analyzing changes in gene expression at the transcript level (transcriptomics) provides indirect but valuable clues about a compound's mechanism of action. By treating cells with this compound and then sequencing the RNA, researchers could identify which genes are upregulated or downregulated. This can point towards the signaling pathways and cellular processes affected by the compound.

Research Findings: There are currently no publicly available transcriptomic datasets or gene expression studies that have been conducted in response to treatment with this compound.

Elucidation of Signaling Pathways Modulated by this compound

Once potential targets are identified, the next step is to understand how the compound's interaction with these targets modulates intracellular signaling pathways. This often involves a variety of cell-based assays, such as reporter gene assays, Western blotting to detect changes in protein phosphorylation, and other techniques to map the cascade of events triggered by the compound.

Research Findings: In the absence of identified molecular targets, no studies have been published that elucidate the specific signaling pathways modulated by this compound.

Investigation of Binding Kinetics and Thermodynamics (e.g., Association and Dissociation Rates)

To fully characterize the interaction between a compound and its target, it is crucial to determine the binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used for this purpose. This information is vital for understanding the potency and duration of a compound's effect.

Research Findings: No studies reporting the binding kinetics or thermodynamic properties of this compound with any biological target have been found in the scientific literature.

Cellular Permeability and Intracellular Distribution Studies of this compound

For a compound to have an intracellular effect, it must be able to cross the cell membrane. Cellular permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cells, are used to predict a compound's ability to be absorbed. Furthermore, techniques like fluorescence microscopy, using a fluorescently labeled version of the compound, can reveal its subcellular localization.

Research Findings: There is no available data from cellular permeability assays or intracellular distribution studies for this compound.

Computational Chemistry and Rational Drug Design for 6 Methyl 3 Pyridoyl 2 Pyrrolidinone

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the binding thermodynamics and for the virtual screening of large compound libraries.

Virtual Screening of Chemical Libraries to Identify Novel Hits

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE, virtual screening campaigns can be designed to identify novel hits by screening large, diverse chemical libraries against a specific biological target. For instance, studies on other pyrrolidine (B122466) derivatives have successfully employed virtual screening to identify potential inhibitors for enzymes like α-mannosidase. nih.gov The process typically involves high-throughput docking where a multitude of compounds are computationally evaluated for their binding affinity to a target protein.

The general workflow for such a virtual screening campaign would involve:

Target Selection and Preparation: A three-dimensional structure of the target protein is obtained, often from crystallographic data.

Library Preparation: A large library of chemical compounds is prepared, ensuring correct protonation states and generating 3D conformations.

Docking and Scoring: Each compound in the library is docked into the active site of the target protein, and a scoring function is used to estimate the binding affinity.

Hit Selection and Refinement: The top-scoring compounds are selected as "hits" and are often subjected to more rigorous computational analysis or experimental validation.

A hypothetical virtual screening outcome for compounds with a pyrrolidinone scaffold against a kinase target is presented in Table 1.

| Compound ID | Docking Score (kcal/mol) | Predicted IC50 (µM) | Key Interacting Residues |

| Hit-1 | -9.8 | 0.5 | LYS745, GLU762, ASP810 |

| Hit-2 | -9.5 | 1.2 | LYS745, MET793, CYS797 |

| Hit-3 | -9.2 | 2.5 | GLU762, LEU844, ALA743 |

| This compound (example) | -8.5 | 5.0 | LYS745, THR790, ASP810 |

Prediction of Binding Modes and Key Interaction Motifs for this compound

Molecular docking can provide detailed insights into the specific binding mode of this compound within the active site of a target protein. By analyzing the docked conformation, it is possible to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For example, in silico docking experiments with other 2-pyrrolidinone (B116388) derivatives have shown that the pyrrolidinone template significantly contributes to the inhibitory properties by forming crucial interactions within the enzyme's active site. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. acs.org In the context of drug design, MD simulations can be used to assess the conformational flexibility of this compound and the stability of its complex with a target protein. A study on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors utilized 100 ns MD simulations to confirm the stability of the ligand-protein complex. researchgate.net

An MD simulation would typically involve:

Placing the docked complex in a simulated physiological environment (e.g., a water box with ions).

Calculating the forces between atoms and integrating Newton's equations of motion to simulate the system's evolution over time.

Key parameters analyzed from an MD simulation to assess binding stability include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. These methods can provide valuable information about the electronic structure, reactivity, and spectroscopic properties of this compound. For instance, Density Functional Theory (DFT) is a common quantum chemical method used to study the structural and electronic properties of molecules. nih.gov

Quantum chemical calculations can be used to determine:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. gkyj-aes-20963246.com

Electrostatic Potential: The distribution of charge on the molecular surface, which can help in predicting sites for electrostatic interactions.

Reaction Mechanisms: The energy barriers and transition states for chemical reactions, which is important for understanding the molecule's metabolic fate.

The reactivity of the pyridine (B92270) ring, for example, is influenced by the electron-withdrawing effect of the nitrogen atom, making it susceptible to nucleophilic attack at certain positions. nih.govpharmaguideline.com

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. The this compound scaffold, with its combination of a rigid aromatic ring and a flexible heterocyclic system, serves as an excellent starting point for such design strategies. nih.govnih.gov By using this scaffold as a core, new functional groups can be computationally "grown" within the active site of a target protein to optimize binding affinity and other drug-like properties.

Recent advances in artificial intelligence and machine learning have led to the development of deep learning-based generative models for de novo design, which can rapidly propose novel and synthesizable molecules.

Computational Pharmacokinetic and Drug-Likeness Predictions for Optimized Analogues

In addition to predicting binding affinity, computational methods are widely used to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. fiveable.me Early prediction of these pharmacokinetic and safety profiles is crucial for the success of a drug development project. simulations-plus.com For analogues of this compound, various in silico models can be used to predict properties such as oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential toxicities. nih.govbohrium.com

Several computational tools and web servers are available for ADMET prediction, which often employ quantitative structure-activity relationship (QSAR) models based on large datasets of experimental data. nih.govnih.gov A hypothetical ADMET profile for analogues of this compound is presented in Table 2.

| Analogue ID | Predicted Oral Bioavailability (%) | Predicted BBB Permeability | Predicted hERG Inhibition | Predicted Ames Mutagenicity |

| Analogue-1 | 85 | High | Low Risk | Negative |

| Analogue-2 | 70 | Medium | Low Risk | Negative |

| Analogue-3 | 90 | Low | High Risk | Negative |

| This compound (example) | 75 | Medium | Low Risk | Negative |

These computational predictions help in prioritizing the synthesis and experimental testing of analogues with the most promising drug-like properties, thereby streamlining the drug discovery process.

Advanced Spectroscopic and Analytical Characterization of 6 Methyl 3 Pyridoyl 2 Pyrrolidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. For a related compound, 1-methyl-2-pyrrolidinone, the ¹H NMR spectrum shows distinct signals corresponding to the methyl and methylene (B1212753) protons. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks provide a complete picture of the proton framework within the molecule.

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment. libretexts.org For instance, carbonyl carbons typically appear far downfield (170-220 ppm) due to the deshielding effect of the double-bonded oxygen. libretexts.org In contrast to ¹H NMR, the integration of ¹³C NMR signals is generally not used to determine the number of carbons due to variations in signal intensity for different types of carbon atoms. libretexts.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate directly bonded proton and carbon atoms. These advanced experiments are invaluable for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra, thus confirming the intricate structural details of 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE.

Table 1: Representative NMR Data for Related Pyrrolidinone Structures

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.8 | s | N-CH₃ (in N-methyl-2-pyrrolidinone) |

| ¹H | ~3.3 | t | -CH₂-N- |

| ¹H | ~2.3 | t | -CH₂-C=O |

| ¹H | ~2.0 | p | -CH₂-CH₂- |

| ¹³C | ~175 | - | C=O (in pyrrolidinone ring) |

| ¹³C | ~49 | - | N-CH₂ |

| ¹³C | ~31 | - | N-CH₃ (in N-methyl-2-pyrrolidinone) |

| ¹³C | ~23 | - | -CH₂-CH₂- |

| ¹³C | ~18 | - | -CH₂-C=O |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis. sapub.org

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. For example, in the analysis of a similar heterocyclic compound, HRMS-ESI was used to determine the molecular formula as C13H14N2O3 by matching the calculated m/z [M+H]+ of 247.0714 with the observed value of 247.0725. rsc.org

Electron impact mass spectrometry (EI-MS) can induce fragmentation of the molecule, and the resulting fragmentation pattern serves as a "molecular fingerprint." The fragmentation pathways of pyrimidine (B1678525) derivatives have been studied, showing characteristic losses of functional groups. sapub.org For instance, the degradation of poly(vinyl pyrrolidone) has been investigated using multi-stage mass spectrometry (MSn), which allowed for the characterization of its degradation products at a molecular level. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scribd.com Key functional groups in this compound, such as the carbonyl (C=O) group of the pyrrolidinone ring and the aromatic C=C and C=N bonds of the pyridine (B92270) ring, will exhibit characteristic absorption bands. The C=O stretch typically appears in the region of 1650-1750 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. libretexts.org Molecules containing conjugated π systems, like the pyridoyl moiety in this compound, absorb UV or visible light to promote electrons from a bonding or non-bonding orbital to an anti-bonding orbital. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. libretexts.org UV-Vis spectroscopy is also useful for quantitative analysis using the Beer-Lambert Law, which relates absorbance to concentration. libretexts.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique can unambiguously establish the absolute stereochemistry and the preferred conformation of the molecule in the solid state. For complex molecules, X-ray crystallography provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. The crystal structures of related heterocyclic compounds have been determined, providing valuable insights into their molecular geometry. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, GC-MS)

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a liquid mixture. jpmsonline.com For the analysis of N-methyl-2-pyrrolidinone, an HPLC method coupled with tandem mass spectrometry (MS/MS) has been described for its detection in complex matrices. fda.gov The choice of the stationary phase (e.g., C18 column), mobile phase, and detector (e.g., UV-Vis or MS) is crucial for achieving optimal separation and detection. bitesizebio.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ekb.eg It is particularly suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column, and the eluted components are subsequently analyzed by a mass spectrometer. jpmsonline.com GC-MS analysis of pyrrolidine (B122466) derivatives of fatty acids has been used to determine their chemical structure. researchgate.net

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for studying the thermodynamics of binding interactions in solution. nih.gov It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. ceitec.eu A single ITC experiment can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. ceitec.eu This information can be used to calculate the Gibbs free energy change (ΔG) and entropy change (ΔS), providing a complete thermodynamic profile of the binding event. ceitec.eu ITC has been widely used to study protein-ligand interactions. mdpi.comnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical sensing technique used to monitor biomolecular interactions in real-time. encyclopedia.pub One binding partner is immobilized on a sensor surface, and the other is flowed over the surface. encyclopedia.pub The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. encyclopedia.pub SPR can provide kinetic data on the association and dissociation rates of the binding interaction, in addition to the binding affinity. nih.gov This technique is highly sensitive and requires small amounts of sample. nih.gov

Future Directions and Translational Perspectives for 6 Methyl 3 Pyridoyl 2 Pyrrolidinone Research

Design and Synthesis of Next-Generation 6-METHYL-3-PYRIDOYL-2-PYRROLIDINONE Analogues with Enhanced Specificity

The development of analogues of a lead compound is a critical step in optimizing its pharmacological profile. For this compound, the design of next-generation derivatives will focus on enhancing target specificity and potency. This can be achieved through systematic structural modifications of the core scaffold.

Key synthetic strategies for creating a library of diverse analogues include:

Functionalization of the Pyrrolidinone Ring: The pyrrolidinone ring is a privileged pharmacophore found in numerous biologically active compounds. acs.orgnih.gov Modern synthetic methods, such as the Smiles-Truce cascade reaction, allow for the one-step synthesis of densely functionalized pyrrolidinones from commercially available starting materials. acs.orgnih.gov This approach can be used to introduce a variety of substituents at different positions of the pyrrolidinone ring of this compound, thereby modulating its physicochemical properties and target interactions.

Modification of the Pyridine (B92270) Ring: The pyridine ring offers multiple sites for functionalization. Techniques like C-H activation can enable the direct introduction of various functional groups onto the pyridine ring, allowing for fine-tuning of the molecule's electronic and steric properties. ijprajournal.com Furthermore, the synthesis of novel fused pyridine derivatives through reactions like the aza-Diels-Alder reaction can lead to the creation of entirely new chemical entities based on the this compound framework. acs.org

Ring Contraction and Expansion: Innovative synthetic strategies, such as the photo-promoted ring contraction of pyridines, can be explored to transform the pyridine moiety into other valuable heterocyclic systems, such as functionalized pyrrolidines. osaka-u.ac.jpbohrium.com This would lead to the generation of novel scaffolds with potentially unique biological activities.

These synthetic endeavors will be guided by structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity and to design analogues with improved therapeutic indices.

| Synthetic Strategy | Description | Potential Outcome for this compound Analogues |

| Pyrrolidinone Functionalization | Introduction of various substituents onto the pyrrolidinone ring. | Modulation of solubility, lipophilicity, and target binding affinity. |

| Pyridine Modification | C-H activation and synthesis of fused pyridine derivatives. | Fine-tuning of electronic properties and exploration of new chemical space. |

| Ring Contraction/Expansion | Transformation of the pyridine ring into other heterocyclic systems. | Generation of novel scaffolds with potentially different biological targets. |

Exploration of Novel Therapeutic Applications Beyond Established Areas

While this compound is currently recognized for its utility in organic synthesis, its structural motifs suggest potential for a range of therapeutic applications. lookchem.com The pyrrolidinone core is present in drugs with diverse activities, and the pyridine ring is a common feature in many pharmaceuticals.

Potential novel therapeutic areas for this compound and its derivatives include:

Autoimmune and Inflammatory Diseases: Pyrrolidinone derivatives have been identified as inhibitors of NF-κB inducing kinase (NIK), a key regulator in inflammatory pathways. nih.gov This suggests that analogues of this compound could be developed as novel treatments for autoimmune disorders.

Oncology: The pyrrolidinone scaffold is found in various anticancer agents. mdpi.com For instance, certain pyrrolidone derivatives have shown antiproliferative activity against cancer cell lines. nih.gov Furthermore, pyrazoline derivatives, which share structural similarities with the pyrrolidinone ring system, have been investigated as anticancer agents with various mechanisms of action, including the inhibition of receptor tyrosine kinases like EGFR and VEGFR2. tandfonline.com Given that pyridoyl moieties are also present in some anticancer compounds, this opens up avenues for exploring the anticancer potential of this compound derivatives. researchgate.nettubitak.gov.tr

Metabolic Disorders: Pyrrolidine (B122466) derivatives have been successfully developed as ghrelin receptor agonists, which play a role in appetite and metabolism. nih.gov This indicates a potential application for this compound analogues in the treatment of conditions like cachexia and other metabolic disorders.

Infectious Diseases: The repurposing of existing chemical scaffolds is a valuable strategy for discovering new anti-infective agents. Pyrrolidine-based compounds have been investigated as potential treatments for neglected tropical diseases like leishmaniasis. nih.gov The unique structure of this compound could be a starting point for the development of novel antibacterial or antiviral agents. A patent for substituted pyridine and pyrimidine (B1678525) derivatives has highlighted their potential use in treating viral infections. google.com

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to accelerate the identification and optimization of novel drug candidates. nih.govljmu.ac.uk

AI and ML can be applied to the development of this compound derivatives in several ways:

Virtual Screening and Target Identification: AI-powered platforms can screen vast virtual libraries of this compound analogues against various biological targets to identify potential hits. taylorfrancis.com ML models can be trained on existing data for pyrrolidinone and pyridine-containing compounds to predict the biological activity of new derivatives. nih.govresearchgate.net

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. By providing the core structure of this compound as a starting point, these models can generate new derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for their success. ML models can be used to predict the ADMET profiles of this compound analogues, helping to prioritize compounds with favorable drug-like properties for further development. mdpi.com

Synthesis Planning: AI tools can assist in planning the most efficient synthetic routes for the designed analogues, saving time and resources in the laboratory.

The use of these computational approaches can significantly streamline the discovery and optimization of this compound-based agents, reducing the time and cost associated with traditional drug development. openalex.org

| AI/ML Application | Description | Impact on this compound Research |

| Virtual Screening | In silico screening of compound libraries against biological targets. | Rapid identification of potential lead compounds. |

| De Novo Design | Generation of novel molecular structures with desired properties. | Creation of optimized derivatives with enhanced efficacy and safety. |

| ADMET Prediction | Computational prediction of pharmacokinetic and toxicity profiles. | Early-stage filtering of compounds with poor drug-like properties. |

| Synthesis Planning | AI-assisted design of efficient chemical synthesis routes. | Acceleration of the synthesis of novel analogues. |

Challenges and Opportunities in Bridging Academic Research to Pre-Commercial Development of this compound-based Agents

The translation of a promising chemical entity from academic research to pre-commercial development is a complex process fraught with challenges. For this compound-based agents, these challenges are intertwined with significant opportunities.

Challenges:

Lack of Established Biological Targets: A primary hurdle is the absence of a well-defined biological target for this compound. Extensive biological screening and mechanism-of-action studies are required to identify its therapeutic potential.

Intellectual Property: Securing robust patent protection for novel analogues and their therapeutic uses is crucial for attracting investment and enabling commercial development.

Scalable Synthesis: Developing a cost-effective and scalable synthetic route for the lead compound and its derivatives is essential for producing the quantities required for preclinical and clinical studies.

Regulatory Hurdles: Navigating the complex regulatory landscape for drug approval requires significant expertise and resources.

Opportunities:

Novelty of the Scaffold: The unique combination of the pyrrolidinone and substituted pyridine rings offers the potential for novel mechanisms of action and intellectual property.

Advancements in Synthetic Chemistry: Modern synthetic methodologies provide the tools to rapidly generate a diverse library of analogues for screening and optimization. ijprajournal.com

Collaborative Research Models: Partnerships between academic institutions, pharmaceutical companies, and contract research organizations (CROs) can provide the necessary expertise and resources to bridge the gap between discovery and development.

Focus on Unmet Medical Needs: Targeting diseases with high unmet medical needs can provide a clearer path to regulatory approval and market entry.

Successfully navigating these challenges will require a multidisciplinary approach, combining expertise in medicinal chemistry, pharmacology, computational science, and commercial development. The journey from a promising scaffold like this compound to a clinically approved drug is long and arduous, but the potential rewards for human health are immense.

Q & A

What synthetic strategies are recommended for 6-methyl-3-pyridoyl-2-pyrrolidinone, and how do reaction conditions influence yield?

Basic Research Focus

The synthesis of heterocyclic compounds like this compound typically involves cyclization, condensation, or cross-coupling reactions. A common approach is the use of pyridine derivatives as precursors, with functionalization steps to introduce methyl and pyrrolidinone groups. For example, fluorination and trifluoromethylation protocols (as seen in related pyridine derivatives ) can be adapted. Critical parameters include:

- Catalyst selection : Palladium or copper catalysts for cross-coupling.

- Solvent systems : Polar aprotic solvents (e.g., DMSO) for nucleophilic substitutions.

- Temperature control : Low temperatures (<0°C) to minimize side reactions.

Yield optimization requires iterative testing of stoichiometry and purification via column chromatography or recrystallization.

How can contradictory spectroscopic data for this compound be resolved across studies?

Advanced Research Focus

Discrepancies in NMR or mass spectrometry data often arise from solvent effects, tautomerism, or impurities. Methodological solutions include:

- Standardized conditions : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) for NMR, and calibrate instruments with internal standards .

- Multi-technique validation : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure.

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

For polymorphic forms, X-ray crystallography can resolve structural ambiguities .

What computational methods are suitable for predicting the reactivity of this compound in drug design?

Advanced Research Focus

Quantum mechanical calculations (e.g., DFT) can model electronic properties, while molecular dynamics (MD) simulations assess solvation effects. Key steps:

- Reactivity mapping : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Docking studies : Use software like AutoDock to evaluate binding affinity with biological targets (e.g., enzymes or receptors) .

- Solvent compatibility : Apply COSMO-RS theory to predict stability in aqueous or organic media. Validate with experimental solubility tests .

How should researchers design experiments to investigate degradation pathways under environmental stress?

Basic Research Focus

To assess stability, conduct accelerated degradation studies under varied conditions:

- Thermal stress : Heat samples at 40–80°C and monitor decomposition via HPLC-MS .

- Photolysis : Expose to UV-Vis light (300–800 nm) and quantify degradation products.

- Hydrolytic conditions : Test in buffers (pH 1–13) to identify acid/base-sensitive bonds.

Use LC-MS or GC-MS to characterize degradation byproducts and propose mechanisms (e.g., hydrolysis of the pyrrolidinone ring) .

What methodological considerations are critical for catalytic asymmetric synthesis of this compound?

Advanced Research Focus

Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) and precise control of stereochemistry. Steps include:

- Chiral resolution : Use chiral stationary phases in HPLC to separate enantiomers.

- Enantiomeric excess (ee) determination : Circular dichroism (CD) spectroscopy or chiral NMR shift reagents .

- Kinetic studies : Monitor reaction progress with in-situ IR to optimize catalyst loading and reaction time.

How can researchers reconcile discrepancies in biological activity data across in vitro and in vivo studies?

Advanced Research Focus

Contradictions often stem from bioavailability differences or metabolic transformations. Address this by:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models.

- Metabolite identification : Use LC-HRMS to track in vivo metabolites and compare with in vitro assays .

- Dose-response calibration : Adjust concentrations to account for protein binding or efflux pump activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.